Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester
Description
Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester (hereafter referred to as the "target compound") is a structurally complex thiocarbamate ester characterized by two 2,3-dihydro-1,1-dioxido-3-thienyl moieties and a butyl ester chain with a thioxomethoxy linkage.
The target compound’s design suggests applications in medicinal chemistry or agrochemicals, where thiocarbamate esters are often employed as enzyme inhibitors or pesticides. However, its stability and synthesis challenges—common among sulfone-containing compounds—may limit practical use without further optimization.
Properties
CAS No. |
1049122-14-6 |
|---|---|
Molecular Formula |
C14H20N2O6S4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
O-[4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioyloxy]butyl] N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamothioate |
InChI |
InChI=1S/C14H20N2O6S4/c17-25(18)7-3-11(9-25)15-13(23)21-5-1-2-6-22-14(24)16-12-4-8-26(19,20)10-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,15,23)(H,16,24) |
InChI Key |
XRAOXIBOCKEPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=S)OCCCCOC(=S)NC2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Differences :
- The target compound features thienyl sulfone groups and a butyl ester chain , whereas Carbamothioic acid, dipropyl-, S-propyl ester has simpler dipropyl substituents and an S-propyl ester group .
- The absence of sulfone groups in the dipropyl derivative reduces polarity, likely enhancing lipophilicity and membrane permeability.
Functional Properties :
- Reactivity : The dipropyl derivative’s lack of sulfone groups may render it less reactive toward nucleophiles compared to the target compound.
- Applications: Dipropyl thiocarbamates are historically used as herbicides (e.g., vernolate, CAS 1929-77-7), suggesting the target compound could share pesticidal activity but with modified selectivity due to its sulfone-thienyl motifs .
N-Boc-Thiomorpholine-3-Carboxylic Acid Ethyl Ester (CAS 859833-24-2)
Structural Differences :
- This compound contains a thiomorpholine ring (a sulfur-containing heterocycle) and Boc/ethyl ester protecting groups , contrasting with the target compound’s thienyl sulfone and thioxomethoxy-butoxy linkages .
- Molar mass: 275.36 g/mol (thiomorpholine derivative) vs. an estimated >400 g/mol for the target compound, implying differences in bioavailability.
Functional Properties :
- Stability : Both compounds require low-temperature storage (2–8°C), indicating sensitivity to thermal degradation—a common trait among esters and sulfone-containing molecules .
Comparative Data Table
| Property | Target Compound | Carbamothioic Acid, Dipropyl-, S-Propyl Ester (CAS 1929-77-7) | N-Boc-Thiomorpholine-3-Carboxylic Acid Ethyl Ester (CAS 859833-24-2) |
|---|---|---|---|
| Key Functional Groups | Thienyl sulfone, thioxomethoxy, butyl ester | Dipropyl carbamothioate, S-propyl ester | Thiomorpholine, Boc group, ethyl ester |
| Molar Mass (g/mol) | ~420 (estimated) | 193.3 | 275.36 |
| Polarity | High (due to sulfone groups) | Moderate | Moderate (Boc group increases hydrophobicity) |
| Applications | Hypothesized: Enzyme inhibition, pesticides | Herbicide (vernolate) | Synthetic intermediate |
| Stability | Likely sensitive to heat and hydrolysis | Stable under standard conditions | Requires refrigeration (2–8°C) |
Research Findings and Implications
- Sulfone vs. Non-Sulfone Derivatives: The target compound’s sulfone groups may enhance binding to sulfhydryl-containing enzymes (e.g., cysteine proteases) compared to non-sulfone analogs like Carbamothioic acid, dipropyl-, S-propyl ester. However, this could also increase metabolic clearance rates .
- Ester Chain Flexibility : The butyl ester chain in the target compound may improve tissue penetration compared to the ethyl ester in the thiomorpholine derivative, though at the cost of synthetic complexity .
- Toxicity Considerations : Sulfone-containing thiocarbamates are often associated with higher ecotoxicity, necessitating rigorous environmental safety assessments if deployed in agrochemical roles.
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